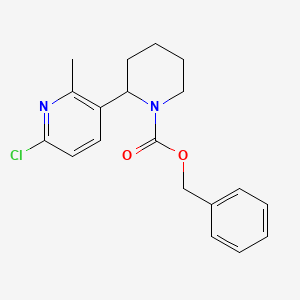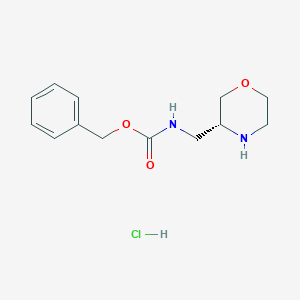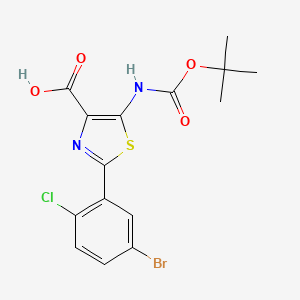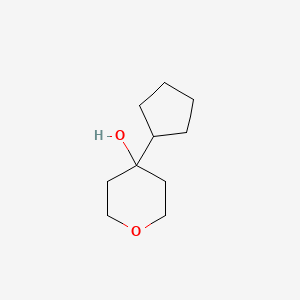
4-Cyclopentyltetrahydro-2H-pyran-4-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyclopentyltetrahydro-2H-pyran-4-OL is an organic compound with the molecular formula C10H18O2. It is a derivative of tetrahydropyran, characterized by the presence of a cyclopentyl group attached to the tetrahydropyran ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopentyltetrahydro-2H-pyran-4-OL can be achieved through Prins cyclization, a reaction between homoallylic alcohol and aldehyde under acidic conditions. Various catalysts, such as iron-modified silica or montmorillonite K10, can be used to facilitate this reaction . The reaction typically involves the use of isoprenol and cyclopentyl aldehyde as starting materials, with the reaction conditions optimized to achieve high selectivity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Prins cyclization using robust and reusable solid acid catalysts. The process parameters, such as temperature, pressure, and catalyst concentration, are carefully controlled to ensure consistent product quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
4-Cyclopentyltetrahydro-2H-pyran-4-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions
Major Products Formed
Oxidation: Cyclopentyl-tetrahydropyranone.
Reduction: Cyclopentyl-tetrahydropyranol.
Substitution: Cyclopentyl-tetrahydropyran derivatives with various functional groups
Applications De Recherche Scientifique
4-Cyclopentyltetrahydro-2H-pyran-4-OL has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique chemical properties
Mécanisme D'action
The mechanism of action of 4-Cyclopentyltetrahydro-2H-pyran-4-OL involves its interaction with specific molecular targets and pathways. For instance, it may act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. Additionally, its potential antimicrobial activity could be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrahydro-2H-pyran-4-OL: A simpler analog without the cyclopentyl group.
2-Isobutyl-4-methyltetrahydro-2H-pyran-4-OL: A derivative with an isobutyl group.
4-Methyl-2-phenyl-tetrahydro-2H-pyran-4-OL: A derivative with a phenyl group
Uniqueness
4-Cyclopentyltetrahydro-2H-pyran-4-OL is unique due to the presence of the cyclopentyl group, which imparts distinct chemical and physical properties.
Propriétés
Formule moléculaire |
C10H18O2 |
|---|---|
Poids moléculaire |
170.25 g/mol |
Nom IUPAC |
4-cyclopentyloxan-4-ol |
InChI |
InChI=1S/C10H18O2/c11-10(5-7-12-8-6-10)9-3-1-2-4-9/h9,11H,1-8H2 |
Clé InChI |
SPVXCAHXBJEZCG-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)C2(CCOCC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-Isopropylbenzyl)-6-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B11809688.png)


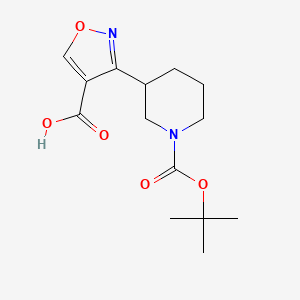

![2-(3-Methoxyphenyl)-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B11809701.png)
![Sodium 3-oxo-2,3-dihydrofuro[2,3-b]pyridine-2-carboxylate](/img/structure/B11809703.png)
![6-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-3-ethylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B11809704.png)


